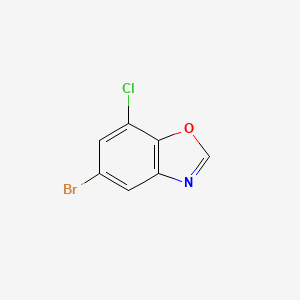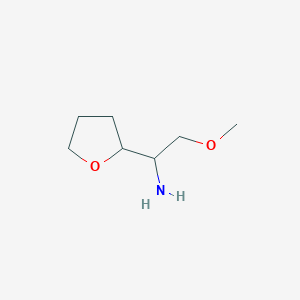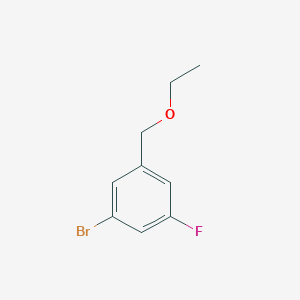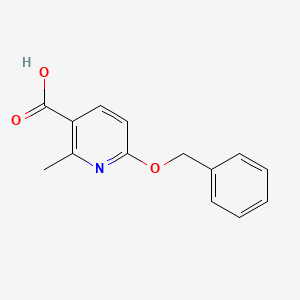
5-溴-7-氯-1,3-苯并恶唑
描述
5-Bromo-7-chloro-1,3-benzoxazole: is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Chemistry: 5-Bromo-7-chloro-1,3-benzoxazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the structure-activity relationships of benzoxazole derivatives. It helps in understanding the interactions of these compounds with biological targets, such as enzymes and receptors .
Medicine: The compound and its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. They are investigated for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .
Industry: In the industrial sector, 5-Bromo-7-chloro-1,3-benzoxazole is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also used in the formulation of agrochemicals .
作用机制
Target of Action
5-Bromo-7-chloro-1,3-benzoxazole, like other benzoxazole derivatives, has been found to interact with a variety of biological targets. These targets are often implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . These activities suggest that benzoxazole derivatives likely interact with multiple biochemical pathways.
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . These activities suggest that benzoxazole derivatives likely have multiple molecular and cellular effects.
Action Environment
The synthesis of benzoxazole derivatives has been found to involve various benefits like ambient conditions, the use of green solvents, and economical and simple operation .
生化分析
Biochemical Properties
5-Bromo-7-chloro-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the presence of 5-bromo and 7-chloro substituents on the benzoxazole ring enhances its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine . This interaction is significant in the context of neurodegenerative diseases, where inhibition of these enzymes can help in managing symptoms.
Cellular Effects
The effects of 5-Bromo-7-chloro-1,3-benzoxazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Bromo-7-chloro-1,3-benzoxazole can induce apoptosis by modulating signaling pathways such as the p53 pathway . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting cell death.
Molecular Mechanism
At the molecular level, 5-Bromo-7-chloro-1,3-benzoxazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with AChE and BuChE results in the inhibition of these enzymes, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function. Additionally, 5-Bromo-7-chloro-1,3-benzoxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-7-chloro-1,3-benzoxazole over time are critical factors in its effectiveness. In laboratory settings, it has been observed that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that prolonged exposure to 5-Bromo-7-chloro-1,3-benzoxazole can lead to sustained inhibition of target enzymes and continuous modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-chloro-1,3-benzoxazole vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways, without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
5-Bromo-7-chloro-1,3-benzoxazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic pathways are crucial for maintaining the compound’s therapeutic levels and preventing accumulation that could lead to toxicity.
Transport and Distribution
The transport and distribution of 5-Bromo-7-chloro-1,3-benzoxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For example, in the brain, 5-Bromo-7-chloro-1,3-benzoxazole can cross the blood-brain barrier and accumulate in neuronal tissues, where it exerts its neuroprotective effects. Its distribution is also influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-7-chloro-1,3-benzoxazole is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, in neuronal cells, it localizes to synaptic vesicles and mitochondria, where it modulates neurotransmitter release and mitochondrial function. This localization is essential for its role in neuroprotection and enzyme inhibition.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and chlorinated reagents. One common method is the reaction of 2-aminophenol with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of 5-Bromo-7-chloro-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions: 5-Bromo-7-chloro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation to form oxazole derivatives or reduction to form benzoxazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed:
- Substituted benzoxazoles
- Oxazole derivatives
- Benzoxazoline derivatives
- Biaryl compounds
相似化合物的比较
- 5-Bromo-2-chlorobenzoxazole
- 7-Bromo-5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole
- 5-(Bromomethyl)-1,3-benzodioxole
Comparison: 5-Bromo-7-chloro-1,3-benzoxazole is unique due to the specific positioning of bromine and chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for diverse applications .
属性
IUPAC Name |
5-bromo-7-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVJTQVFMVSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226072-26-9 | |
| Record name | 5-bromo-7-chloro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)


![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)





